2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene

Description

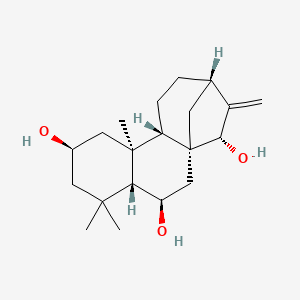

2β,6β,15α-Trihydroxy-ent-kaur-16-ene (CAS: 53452-32-7) is an ent-kaurane diterpenoid characterized by hydroxyl groups at positions 2β, 6β, and 15α of the kaurane skeleton. Its molecular formula is C₂₀H₃₂O₃, with a molecular weight of 320.47 g/mol and a density of 1.16±0.1 g/mL . The compound is a white to off-white solid, typically provided at ≥98% purity for research use, particularly as a reference standard in phytochemical and pharmacological studies . It is sourced from plants such as Pteris cretica and has been studied for its structural and bioactive properties within the ent-kaurane family .

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,3R,4R,7R,9S,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |

InChI |

InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1 |

InChI Key |

OUDUFOYDAUOXPD-TUBGJQBHSA-N |

Isomeric SMILES |

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)O)(C)C)O |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Source Identification

The compound is predominantly isolated from Pteris cretica and Pteris multifida. Aerial parts yield higher concentrations (0.12–0.35% dry weight) than roots.

Extraction Protocol

- Solvent System : Methanol or ethanol (70–80% aqueous) for 72 hours via maceration.

- Partitioning : Ethyl acetate fractionation concentrates diterpenoids.

- Chromatography :

Yield : 8–12 mg per kg of dried plant material.

Microbial Biotransformation

Substrate Selection

Fermentation Conditions

- Media : Potato dextrose broth (pH 6.5) at 25°C.

- Incubation : 14–21 days with substrate added at mid-log phase (72 hours).

- Product Isolation : Ethyl acetate extraction, followed by silica gel chromatography (hexane:acetone 4:1).

Hydroxylation Efficiency :

| Position | Conversion Rate | Microbial Strain |

|---|---|---|

| C-2β | 58% | C. echinulata |

| C-6β | 42% | C. echinulata |

| C-15α | 75% | R. stolonifer |

Chemical Synthesis

Epoxidation-Hydrolysis Strategy

Selenium Dioxide Oxidation

- Direct allylic hydroxylation of ent-kaur-16-ene at C-2 and C-6.

- Conditions : SeO₂ (2.2 eq) in dioxane/H₂O (4:1) at 60°C.

- Regioselectivity : C-2β:C-6β ratio = 3:1.

- Limitation : Overoxidation to ketones occurs at >60°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time Required | Cost (USD/g) |

|---|---|---|---|---|

| Natural Extraction | 0.008–0.012 | 95–98 | 3–4 weeks | 1,200–1,800 |

| Microbial Biotransformation | 12–18 | 88–92 | 2–3 weeks | 400–600 |

| Chemical Synthesis | 24–31 | 97–99 | 5–7 days | 220–350 |

Cost estimates based on laboratory-scale production.

Structural Characterization

Spectroscopic Data

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The hydroxyl groups at C-2β, C-6β, and C-15α enable typical alcohol reactions:

For example, glycosylation at C-2β under mild enzymatic conditions yields 2-O-β-d-glucopyranoside derivatives, as seen in structurally similar compounds like creticoside A .

Double Bond Transformations

The C-16 exocyclic double bond undergoes electrophilic additions and catalytic modifications:

Hydroformylation with Rh catalysts introduces formyl groups at C-17, producing aldehydes (e.g., 16β-hydroxymethyl derivatives) .

Acid-Catalyzed Rearrangements

Superacid-promoted isomerization (e.g., FSO₃H) induces skeletal rearrangements:

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| FSO₃H | ent-Atisane diterpenoids | Carbocation rearrangement via C-8/C-13 |

This generates tetracyclic ent-atisane derivatives through carbocation intermediates, as observed in ent-kaurenoic acid analogs .

Oxidative Degradation

Forced degradation studies under oxidative stress reveal stability insights:

| Condition | Degradation Pathway | Key Products | Reference |

|---|---|---|---|

| H₂O₂/UV light | C-15 hydroxyl oxidation | 15-keto derivative | |

| Acidic hydrolysis | Ester cleavage (if present) | Free carboxylic acids |

Biological Derivatization

Microbial transformations using Aspergillus niger or Rhizopus stolonifer introduce hydroxylation or glycosylation at specific positions .

Key Challenges and Research Gaps

This compound’s multifunctional groups and rigid skeleton make it a promising candidate for targeted synthetic modifications, particularly in anti-inflammatory therapeutics.

Scientific Research Applications

Compound “2” has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic strategies.

Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.

Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of compound “2” involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in a biochemical context, compound “2” may act as a substrate for an enzyme, undergoing a catalytic transformation that results in the formation of a product. The molecular pathways involved in these interactions can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ent-kaurane diterpenoids share a tetracyclic skeleton but differ in functional groups (hydroxyl, ketone, epoxy, ester) and stereochemistry, which critically influence their physicochemical properties and bioactivities. Below is a detailed comparison of 2β,6β,15α-Trihydroxy-ent-kaur-16-ene with structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Hydroxylation Patterns: The trihydroxy configuration in 2β,6β,15α-Trihydroxy-ent-kaur-16-ene confers higher polarity compared to dihydroxy derivatives (e.g., ent-3α,18-dihydroxykaur-16-ene), enhancing solubility in aqueous systems . The absence of a carboxylic acid group (unlike kaurenoic acid) reduces its acidity but may limit interactions with charged biological targets .

Functional Group Diversity: Ketones and lactones (e.g., athonolone, 15α,20β-dihydroxy-6β-methoxy-...): These groups introduce electrophilic sites, enabling covalent interactions with enzymes or receptors, often linked to cytotoxicity . Acetoxy and methoxy groups (e.g., ent-15α-acetoxy-11α-hydroxy...): Increase lipophilicity, improving blood-brain barrier penetration and metabolic stability .

Stereochemical Variations :

- The 15α-OH configuration in 2β,6β,15α-Trihydroxy-ent-kaur-16-ene contrasts with the 15β-OH in some labdane derivatives (e.g., labda-8-13(16)-dien-15-oic acid), affecting receptor binding specificity .

- X-ray crystallography of 15α,20β-dihydroxy-6β-methoxy-... confirms chair, boat, and envelope conformations in its rings, which influence molecular rigidity and packing in crystals .

Antimicrobial activity: Kaurenoic acid’s carboxylic acid group enhances ionizability, facilitating interactions with microbial membranes .

Q & A

Q. What are the optimal chromatographic methods for isolating 2β,6β,15α-Trihydroxy-ent-kaur-16-ene from natural sources?

Methodological Answer: Use a combination of column chromatography (silica gel or reverse-phase) and HPLC with UV detection (λ = 210–260 nm) to separate the compound from co-occurring diterpenes. Validate purity via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Include solvent gradients (e.g., hexane:ethyl acetate) adjusted based on polarity differences observed in TLC .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound?

Methodological Answer: Assign stereochemistry using NOESY correlations for spatial proximity of protons (e.g., axial vs. equatorial hydroxyl groups). Compare experimental IR stretching frequencies (O-H, C-O) with computational predictions (DFT). For crystallography, grow single crystals in methanol/water mixtures and refine structures using software like SHELX .

Q. What strategies ensure reproducibility in synthesizing 2β,6β,15α-Trihydroxy-ent-kaur-16-ene derivatives?

Methodological Answer: Document reaction conditions (temperature, solvent, catalyst) rigorously. Use internal standards (e.g., deuterated solvents) for NMR quantification. Validate synthetic pathways via intermediate characterization (TLC, GC-MS) and statistical analysis of yields (ANOVA) to identify variance sources .

Advanced Research Questions

Q. How do contradictory bioactivity results (e.g., cytotoxic vs. anti-inflammatory effects) arise in studies of this compound?

Methodological Answer: Conduct dose-response assays across multiple cell lines (e.g., HeLa, RAW 264.7) to identify concentration-dependent effects. Compare solvent controls (DMSO vs. ethanol) to rule out artifactual results. Use transcriptomic profiling (RNA-seq) to map signaling pathways influenced by the compound .

Q. What computational approaches predict the binding affinity of 2β,6β,15α-Trihydroxy-ent-kaur-16-ene to biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) against crystallized receptors (e.g., COX-2). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference results with experimental SPR (surface plasmon resonance) data .

Q. How can isotopic labeling (²H, ¹³C) trace metabolic pathways of this compound in vivo?

Methodological Answer: Synthesize deuterated analogs via catalytic hydrogenation. Administer labeled compounds to model organisms (e.g., rodents) and analyze metabolites using LC-MS/MS. Normalize data against unlabeled controls to distinguish endogenous vs. exogenous pathways .

Data Analysis and Contradiction Resolution

Q. What statistical models address variability in quantitative NMR integration for hydroxyl group quantification?

Methodological Answer: Apply Bayesian regression to account for instrument noise and baseline drift. Use triplicate measurements with error bars (95% confidence intervals). Compare with alternative methods (e.g., pH-dependent UV spectroscopy) for cross-validation .

Q. How to reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

Methodological Answer: Re-evaluate computational parameters (e.g., logP, pKa) using experimental solubility assays. Incorporate plasma protein binding data (equilibrium dialysis) into models. Perform sensitivity analysis to identify dominant variables affecting bioavailability .

Research Design and Ethical Considerations

Q. What ethical frameworks apply when isolating this compound from endangered plant species?

Methodological Answer: Follow Nagoya Protocol guidelines for access and benefit-sharing. Use synthetic biology (e.g., yeast heterologous expression) as an alternative to wild harvesting. Document compliance in institutional review board (IRB) submissions .

Q. How to design a longitudinal study assessing chronic toxicity without breaching 3R principles (Replacement, Reduction, Refinement)?

Methodological Answer: Use in vitro organ-on-a-chip models for preliminary toxicity screening. Limit animal cohorts via power analysis and employ non-invasive biomarkers (e.g., urinary metabolomics). Share raw data in public repositories (e.g., ChEMBL) to reduce redundant studies .

Table: Key Analytical Techniques and Applications

| Technique | Application | Critical Parameters |

|---|---|---|

| HRMS | Molecular formula confirmation | Resolution > 30,000; mass error < 2 ppm |

| NOESY NMR | Stereochemical assignment | Mixing time = 500–800 ms |

| X-ray crystallography | Absolute configuration determination | R-factor < 0.05; CC > 90% |

| LC-MS/MS metabolomics | In vivo metabolite tracking | Column: C18; gradient: 5–95% MeOH/H2O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.